molecular formula C13H9NOS B12640568 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole CAS No. 959977-85-6

4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B12640568
CAS No.: 959977-85-6
M. Wt: 227.28 g/mol
InChI Key: AEJKRHFQAHHEDZ-UHFFFAOYSA-N
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Description

4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound that features a unique combination of a phenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one in the presence of potassium carbonate and acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole is unique due to its specific combination of phenyl, thiophene, and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

CAS No.

959977-85-6

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

4-phenyl-5-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)12-13(15-9-14-12)11-7-4-8-16-11/h1-9H

InChI Key

AEJKRHFQAHHEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CS3

Origin of Product

United States

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